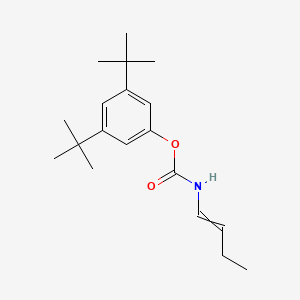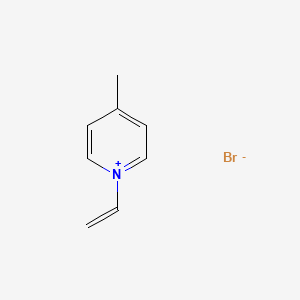
1-Ethenyl-4-methylpyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1-Ethenyl-4-methylpyridin-1-ium bromide can be synthesized through several methods. One common approach involves the quaternization of 4-vinylpyridine with methyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol at elevated temperatures. The reaction can be represented as follows:
4-vinylpyridine+methyl bromide→1-Ethenyl-4-methylpyridin-1-ium bromide
Industrial Production Methods
Industrial production of this compound often involves large-scale quaternization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. The product is typically purified through recrystallization or other separation techniques to ensure its suitability for various applications.
化学反应分析
Types of Reactions
1-Ethenyl-4-methylpyridin-1-ium bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or other oxidized products.
Polymerization: The vinyl group allows for polymerization reactions, leading to the formation of polymeric materials.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate polymerization reactions.
Major Products Formed
Nucleophilic Substitution: Various substituted pyridinium salts.
Oxidation: Epoxides and other oxidized derivatives.
科学研究应用
1-Ethenyl-4-methylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, coatings, and other materials with specialized properties.
作用机制
The mechanism of action of 1-Ethenyl-4-methylpyridin-1-ium bromide involves its interaction with various molecular targets. The compound can interact with nucleophiles, leading to substitution reactions. Additionally, the vinyl group allows for polymerization and other reactions that modify the chemical structure of the compound. These interactions are mediated through pathways involving radical or ionic intermediates, depending on the specific reaction conditions.
相似化合物的比较
1-Ethenyl-4-methylpyridin-1-ium bromide can be compared with other similar compounds such as:
4-Vinylpyridine: Lacks the quaternary ammonium group, leading to different reactivity and applications.
1-Methylpyridinium Bromide: Lacks the vinyl group, affecting its polymerization potential.
N-Vinylpyrrolidone: A structurally similar compound with different applications in polymer chemistry.
The uniqueness of this compound lies in its combination of a quaternary ammonium group and a vinyl group, providing a versatile platform for various chemical reactions and applications.
属性
CAS 编号 |
89932-38-7 |
|---|---|
分子式 |
C8H10BrN |
分子量 |
200.08 g/mol |
IUPAC 名称 |
1-ethenyl-4-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C8H10N.BrH/c1-3-9-6-4-8(2)5-7-9;/h3-7H,1H2,2H3;1H/q+1;/p-1 |
InChI 键 |
ZHDLDUCQWMPHOO-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=[N+](C=C1)C=C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate](/img/structure/B14392216.png)
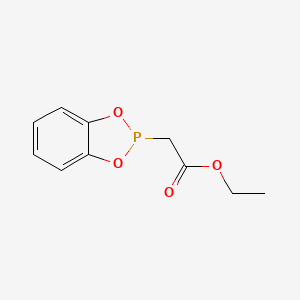
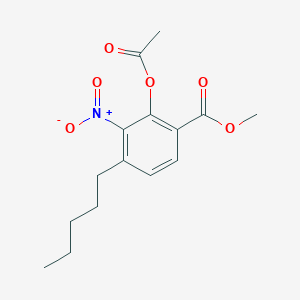
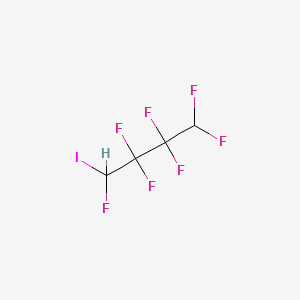
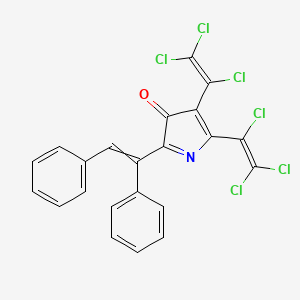
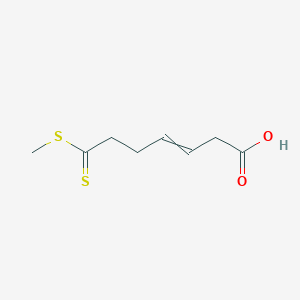
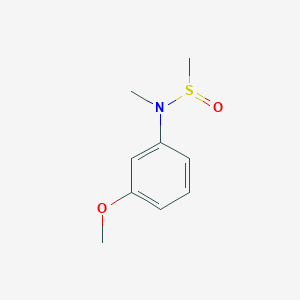
![5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)-3-methylpent-3-en-2-one](/img/structure/B14392263.png)
![1-Ethenyl-10-methylspiro[4.5]decan-7-one](/img/structure/B14392277.png)
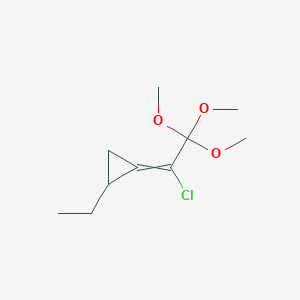
![2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14392293.png)
![1-Phenylbicyclo[6.2.1]undec-8-ene](/img/structure/B14392295.png)
![N-[3-(2-Hydroxypropoxy)propyl]-2-methylprop-2-enamide](/img/structure/B14392308.png)
